molecular formula C23H23NO5 B5570909 7-(2,5-DIMETHOXYPHENYL)-4-(3-HYDROXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE

7-(2,5-DIMETHOXYPHENYL)-4-(3-HYDROXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE

Cat. No.: B5570909
M. Wt: 393.4 g/mol
InChI Key: YAQLUUVVGLOKGM-UHFFFAOYSA-N
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Description

7-(2,5-DIMETHOXYPHENYL)-4-(3-HYDROXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes both methoxy and hydroxy functional groups attached to a phenyl ring, as well as an octahydroquinoline core. The presence of these functional groups and the quinoline core makes this compound of significant interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,5-DIMETHOXYPHENYL)-4-(3-HYDROXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.

    Functional Group Introduction: The methoxy and hydroxy groups are introduced through electrophilic aromatic substitution reactions. Methoxylation can be achieved using methanol and a strong acid catalyst, while hydroxylation can be performed using a hydroxylating agent such as hydrogen peroxide.

    Final Cyclization: The final step involves the cyclization of the intermediate compounds to form the octahydroquinoline structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

7-(2,5-DIMETHOXYPHENYL)-4-(3-HYDROXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The quinoline core can be reduced to a tetrahydroquinoline using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Amines, Thiols

Major Products Formed

    Oxidation: Formation of quinoline-2,5-dione derivatives

    Reduction: Formation of tetrahydroquinoline derivatives

    Substitution: Formation of substituted quinoline derivatives with various functional groups

Scientific Research Applications

7-(2,5-DIMETHOXYPHENYL)-4-(3-HYDROXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 7-(2,5-DIMETHOXYPHENYL)-4-(3-HYDROXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors in biological systems, leading to various biochemical effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, its interaction with neurotransmitter receptors may contribute to its potential therapeutic effects in neurological disorders.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler compound with a similar core structure but lacking the methoxy and hydroxy groups.

    Tetrahydroquinoline: A reduced form of quinoline with similar biological activities.

    2,5-Dimethoxyphenyl derivatives: Compounds with similar functional groups but different core structures.

Uniqueness

7-(2,5-DIMETHOXYPHENYL)-4-(3-HYDROXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is unique due to its combination of functional groups and the octahydroquinoline core. This unique structure contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for scientific research.

Properties

IUPAC Name

7-(2,5-dimethoxyphenyl)-4-(3-hydroxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO5/c1-28-16-6-7-21(29-2)17(11-16)14-9-19-23(20(26)10-14)18(12-22(27)24-19)13-4-3-5-15(25)8-13/h3-8,11,14,18,25H,9-10,12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAQLUUVVGLOKGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2CC3=C(C(CC(=O)N3)C4=CC(=CC=C4)O)C(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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